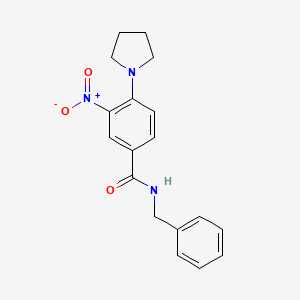![molecular formula C19H14Cl2N2O3S B4085723 N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4085723.png)
N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide
説明
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical processes, including reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield compounds with specific functional groups and structural features, indicating the complexity and versatility of synthetic chemistry techniques in creating sulfonamide derivatives with potential bioactive properties (Yang Jian-she, 2009).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly used to determine the molecular structure of sulfonamide compounds. These studies reveal details about bond lengths, angles, and overall geometry, contributing to our understanding of how molecular structure influences chemical behavior and interaction with biological targets. For instance, crystal structure analysis of similar compounds has provided insight into their planar tetrazole rings and the orientation of aryl rings, which are crucial for their bioactivity (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties and potential applications. Chlorosulfonation, for example, is a key reaction in synthesizing sulfonamide derivatives, leading to compounds with specific properties and biological activities. These reactions are pivotal for designing molecules with targeted biological activities, such as antitumor, antifungal, and antibacterial properties (R. Cremlyn et al., 1989).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are directly influenced by their molecular configuration. Studies on related compounds have shown that modifications in the molecular structure can significantly affect these properties, enhancing their applicability in different solvent systems and potentially increasing their bioavailability and efficacy in biological applications (D. Liaw et al., 2002).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with biological molecules, are crucial for their potential as bioactive compounds. Investigations into their electronic structure, using techniques such as DFT and molecular docking studies, have elucidated their reactivity patterns, binding affinities, and mechanisms of action against biological targets. These studies provide valuable insights into the design of new compounds with desired biological activities (A. FazilathBasha et al., 2021).
作用機序
Target of Action
The primary target of N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is believed to interact with its target, coagulation factor x, and potentially inhibit its function . This could lead to alterations in the coagulation cascade, affecting the body’s ability to form blood clots.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to blood coagulation. By targeting Coagulation factor X, the compound could disrupt the normal functioning of the coagulation cascade
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Coagulation factor X. By potentially inhibiting this protein, the compound could affect the body’s ability to form blood clots . .
特性
IUPAC Name |
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-14-6-8-15(9-7-14)23-27(25,26)16-10-11-17(21)18(12-16)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISXLNOPJUMCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![6-[4-(trifluoromethyl)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4085673.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4085690.png)
![methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4085693.png)
![N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4085696.png)

![3-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4085719.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4085729.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4085741.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl butyrate](/img/structure/B4085749.png)
![N-{4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4085755.png)
![ethyl 2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoate](/img/structure/B4085762.png)